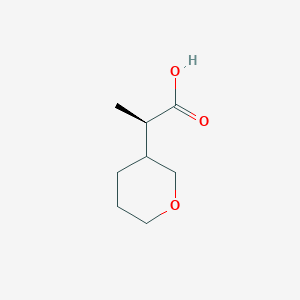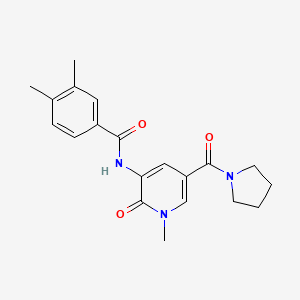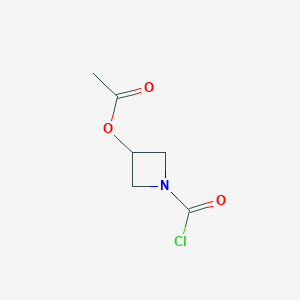
(2-Chloro-6-fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorofluorophenyl group, an oxadiazole ring, and an azetidine ring. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the oxadiazole ring in separate steps, followed by their connection via a coupling reaction. The chlorofluorophenyl group could be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a three-membered ring, which can create strain in the molecule and affect its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the azetidine and oxadiazole rings, as well as the halogens on the phenyl ring. It could potentially undergo reactions such as ring-opening of the azetidine ring or nucleophilic substitution on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and stability .Applications De Recherche Scientifique
- Application : Researchers explore the antimicrobial potential of this compound against bacteria, fungi, and other pathogens. Its unique structure may offer new avenues for combating infections .
- Application : Scientists evaluate this compound’s efficacy against Mycobacterium tuberculosis strains. Its activity could contribute to improved anti-tubercular drugs .
- Application : Researchers investigate the stability and suitability of this compound as a boron-carrier for cancer treatment using neutron capture therapy .
- Application : The imidazole-containing moiety in this compound holds a unique position due to its diverse chemical properties. Researchers explore its potential as a scaffold for designing new drugs .
- Application : Researchers investigate the synthesis of piperidine derivatives using this compound as a starting material. These derivatives may have applications in pharmaceuticals and materials science .
Antimicrobial Activity
Anti-Tubercular Potential
Boron-Carriers for Neutron Capture Therapy
Heterocyclic Chemistry
Piperidine Derivatives
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c18-11-4-3-5-12(19)14(11)17(24)23-8-10(9-23)16-21-15(22-25-16)13-6-1-2-7-20-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMMFFVVPWSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide](/img/structure/B2774043.png)

![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)

![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)
![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)
![N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2774054.png)
![6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2774055.png)



![5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2774061.png)
![Ethyl 4-[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2774063.png)